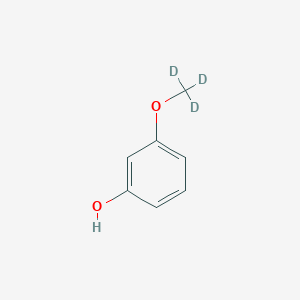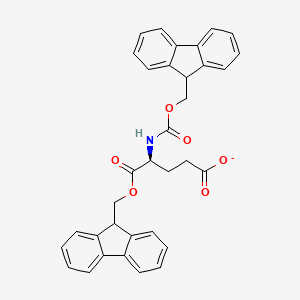
(S)-Tco-peg7-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Tco-peg7-NH2 is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of trans-cyclooctene (Tco) conjugated with a polyethylene glycol (PEG) linker and an amine group (NH2). The stereochemistry of the compound is specified by the (S) configuration, which indicates the spatial arrangement of atoms around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tco-peg7-NH2 typically involves several steps, starting with the preparation of the trans-cyclooctene core. This is followed by the attachment of the polyethylene glycol linker and the introduction of the amine group. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and purity of the final product.
Preparation of Trans-Cyclooctene Core: The trans-cyclooctene core can be synthesized through a series of cyclization reactions, often involving the use of strong bases and heat to achieve the desired trans configuration.
Attachment of Polyethylene Glycol Linker: The polyethylene glycol linker is typically attached through a nucleophilic substitution reaction, where the hydroxyl group of the PEG reacts with a suitable leaving group on the trans-cyclooctene core.
Introduction of Amine Group:
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to ensure consistency, purity, and yield. This often includes the use of large-scale reactors, continuous flow systems, and rigorous quality control measures.
化学反応の分析
Types of Reactions
(S)-Tco-peg7-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives or reduce other functional groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
(S)-Tco-peg7-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in bioconjugation techniques to label or modify biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems, where the PEG linker can enhance solubility and bioavailability.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of (S)-Tco-peg7-NH2 involves its ability to interact with various molecular targets through its functional groups. The amine group can form hydrogen bonds and ionic interactions, while the trans-cyclooctene core provides a rigid scaffold that can influence the compound’s binding affinity and specificity. The PEG linker enhances the compound’s solubility and stability, allowing it to effectively reach and interact with its targets.
類似化合物との比較
Similar Compounds
®-Tco-peg7-NH2: The enantiomer of (S)-Tco-peg7-NH2, which has the opposite stereochemistry.
Tco-peg7-OH: A similar compound with a hydroxyl group instead of an amine group.
Tco-peg7-COOH: A derivative with a carboxylic acid group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the amine group also provides additional reactivity and functionality compared to its hydroxyl or carboxylic acid counterparts.
特性
分子式 |
C25H48N2O9 |
|---|---|
分子量 |
520.7 g/mol |
IUPAC名 |
[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C25H48N2O9/c26-8-10-29-12-14-31-16-18-33-20-22-35-23-21-34-19-17-32-15-13-30-11-9-27-25(28)36-24-6-4-2-1-3-5-7-24/h4,6,24H,1-3,5,7-23,26H2,(H,27,28)/b6-4+/t24-/m1/s1 |
InChIキー |
DMDPBNDIUNYKLX-JIBKAZCMSA-N |
異性体SMILES |
C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN |
正規SMILES |
C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,4R,5S,12R,15R,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate](/img/structure/B12367812.png)




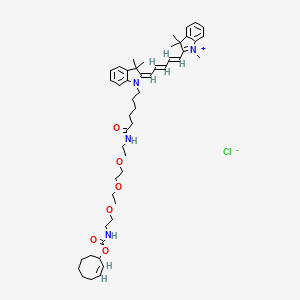
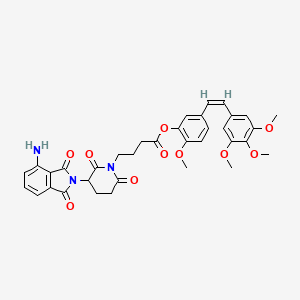

![2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]-N-[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]acetamide](/img/structure/B12367845.png)
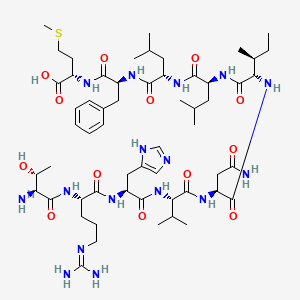
![(1S,3S,4S,7R,8R,11S,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol](/img/structure/B12367860.png)
